molecular formula C9H9ClO2 B3024788 1-(4-Chlorophenyl)-2-methoxyethanone CAS No. 30780-45-1

1-(4-Chlorophenyl)-2-methoxyethanone

Cat. No.: B3024788
CAS No.: 30780-45-1
M. Wt: 184.62 g/mol
InChI Key: DFVRECUTZCVSSA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methoxyethanone is a substituted acetophenone derivative featuring a 4-chlorophenyl group and a methoxyethyl ketone moiety. The chlorine atom at the para position and the methoxy group on the ethanone chain influence its electronic, steric, and solubility characteristics, making it relevant for pharmaceutical and chemical applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRECUTZCVSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312443
Record name 1-(4-chlorophenyl)-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30780-45-1
Record name NSC254961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Chlorophenyl)-2-methoxyacetic acid.

    Reduction: 1-(4-Chlorophenyl)-2-methoxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenyl)-2-methoxyethanone serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in nucleophilic substitution reactions. For example, it has been utilized in reactions with thiol compounds to yield thioether derivatives with significant yields (up to 72%) under basic conditions .

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry. It can be used as a building block for synthesizing biologically active molecules. Its derivatives often exhibit promising pharmacological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications of this compound can lead to new therapeutic agents .

Biochemistry

In biochemistry, this compound is employed as an organic buffer, aiding in various biochemical assays and reactions. Its stability and solubility make it suitable for laboratory applications where precise pH control is required .

Case Study 1: Synthesis of Thioethers

A study demonstrated the use of this compound in synthesizing thioethers through nucleophilic substitution with thiol compounds. The reaction was performed under basic conditions, yielding thioether products with high efficiency. This application highlights the compound's utility in creating complex organic molecules that may have further biological significance .

Case Study 2: Pharmaceutical Intermediates

Research has shown that derivatives of this compound can act as intermediates in developing new pharmaceuticals. For instance, modifications to the methoxy group have led to compounds with enhanced anti-inflammatory properties, suggesting that this compound could be a starting point for new drug formulations .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for nucleophilic substitution reactionsYields of thioether derivatives up to 72%
Pharmaceutical ChemistryBuilding block for biologically active compoundsPotential anti-inflammatory properties identified
Biochemical ApplicationsUsed as an organic buffer in biochemical assaysStability aids in pH control for assays

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-methoxyethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(4-Chlorophenyl)-2-methoxyethanone with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₉H₉ClO₂ 4-Cl-C₆H₄, 2-OCH₃ Para-chlorophenyl enhances lipophilicity; methoxy group increases polarity.
1-(4-Hydroxyphenyl)-2-methoxyethanone C₉H₁₀O₃ 4-OH-C₆H₄, 2-OCH₃ Hydroxyl group improves hydrogen bonding but reduces stability.
2-Chloro-1-(4-methoxyphenyl)ethanone C₉H₉ClO₂ 4-OCH₃-C₆H₄, 2-Cl Chlorine at the ketone position increases electrophilicity.
1-(4-Amino-2-chlorophenyl)ethanone C₈H₇ClNO 4-NH₂, 2-Cl-C₆H₃ Amino group enhances solubility and reactivity in nucleophilic reactions.
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone C₉H₈ClFO 4-Cl, 2-F, 5-CH₃-C₆H₂ Multiple halogens and methyl group increase steric hindrance.
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in the target compound is electron-donating, while chlorine (-Cl) is weakly electron-withdrawing.
  • Positional Effects : Substituents at the para position (e.g., Cl in the target compound) are less sterically hindered than those at ortho or meta positions, favoring synthetic accessibility .

Physical and Chemical Properties

Data from hydroxyacetophenone derivatives highlight trends in molecular weight and solubility:

Compound Name Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Reference
This compound 184.62 Not reported Moderate (methanol, acetone)
1-(2,4-Dihydroxyphenyl)-2-methoxyethanone 182.18 227–228 High (water, ethanol)
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone 239.0 Not reported Low (non-polar solvents)
Key Observations:
  • Hydroxyl Groups: Compounds with hydroxyl substituents (e.g., 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone) exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Halogen Impact : Chlorine atoms increase molecular weight and may elevate melting points due to stronger van der Waals interactions .
Antifungal and Cytotoxic Profiles:
  • Antifungal Activity: Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) demonstrate that para-substituted aromatic rings and methoxy groups enhance antifungal efficacy against C. albicans .
  • Cytotoxicity : Halogen-substituted analogs such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 1,484.75 μg/mL) show lower cytotoxicity compared to brominated derivatives (IC₅₀ = 100 μg/mL), suggesting that methoxy groups may reduce toxicity .
Common Methods for Methoxyethanone Derivatives:

Fries Rearrangement: Used to synthesize 1-(2,4-dihydroxyphenyl)-2-methoxyethanone from acyloxy precursors .

Hydrolysis of Benzyl Ethers: For example, catalytic debenzylation of 1-(4-benzyloxyphenyl)-2-methoxyethanone yields 1-(4-hydroxyphenyl)-2-methoxyethanone .

Halogenation: Chlorine or fluorine can be introduced via electrophilic substitution, as seen in 2-chloro-1-(4-methoxyphenyl)ethanone .

Biological Activity

1-(4-Chlorophenyl)-2-methoxyethanone, also known as a chlorinated aromatic ketone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxyethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClO2\text{C}_9\text{H}_{10}\text{ClO}_2
  • Molecular Weight : 188.63 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound induces apoptosis in human non-small cell lung cancer (A549) cells through mitochondrial pathways. The compound's IC50 values indicate potent activity compared to standard chemotherapeutic agents.

CompoundIC50 (µM)Mechanism of Action
This compound3.14 ± 0.29Induces apoptosis via caspase-3 activation
5-Fluorouracil4.98 ± 0.41Standard chemotherapeutic agent

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The chlorophenyl group may facilitate binding to various receptors or enzymes involved in cellular signaling pathways. Additionally, the methoxy group enhances lipophilicity, potentially improving cellular uptake.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of chlorinated aromatic compounds, including this compound, showed promising results against resistant strains of bacteria .
  • Cancer Research : In a study focusing on lung cancer cells, it was found that treatment with this compound led to significant reductions in cell viability and increased markers for apoptosis .
  • Pharmacological Applications : The compound has been explored for its potential use in developing new pharmaceuticals targeting various diseases due to its unique structural features and biological activities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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